molecular formula C21H24N8O2 B2390992 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1060208-78-7

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2390992
CAS No.: 1060208-78-7
M. Wt: 420.477
InChI Key: PCPULOSQVYNFFM-UHFFFAOYSA-N
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Description

The compound 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one features a hybrid heterocyclic scaffold combining a triazolopyrimidine core, a piperazine linker, and a pyrrolidin-2-one ring substituted with a p-tolyl group. Key structural attributes include:

  • Triazolopyrimidine moiety: A fused bicyclic system known for its role in kinase inhibition and nucleic acid analog design due to its planar, aromatic nature .
  • Piperazine-carbonyl bridge: Enhances solubility and provides conformational flexibility, facilitating interactions with biological targets .

Properties

IUPAC Name

1-(4-methylphenyl)-4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O2/c1-14-3-5-16(6-4-14)29-12-15(11-17(29)30)21(31)28-9-7-27(8-10-28)20-18-19(22-13-23-20)26(2)25-24-18/h3-6,13,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPULOSQVYNFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties. The structure includes:

  • Triazolo[4,5-d]pyrimidine : A bicyclic structure that contributes to the compound's biological activity.
  • Piperazine and Pyrrolidinone moieties : These linkers enhance solubility and receptor binding affinity.

Mechanisms of Biological Activity

Research indicates that compounds with triazolo-pyrimidine structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazolo derivatives have shown effectiveness against various microbial strains. The mechanism often involves the inhibition of nucleic acid synthesis.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating signal transduction pathways.
  • Antimalarial Activity : Triazolo-pyrimidines have been identified as potential inhibitors of specific plasmodial kinases, which are crucial for the malaria parasite's lifecycle .

In Vitro Studies

Recent studies have evaluated the compound's activity against various targets:

  • Kinase Inhibition : The compound has been tested for its ability to inhibit PfGSK3 and PfPK6, both of which are implicated in malaria pathogenesis. In vitro assays showed promising IC50 values, indicating effective inhibition at low concentrations .
Target KinaseIC50 Value (nM)Reference
PfGSK317
PfPK625

Case Studies

  • Antimalarial Activity : A study demonstrated that derivatives of triazolo-pyrimidines, including the target compound, significantly inhibited the growth of Plasmodium falciparum in vitro. The most potent derivatives showed EC50 values in the nanomolar range .
  • Cancer Cell Lines : Another investigation assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound could reduce cell viability significantly compared to controls .

Comparison with Similar Compounds

Key Findings and Implications

Triazolopyrimidine vs. Pyrazolopyrimidine Cores :

  • The triazolopyrimidine core in the target compound offers enhanced π-stacking and hydrogen-bonding capabilities compared to pyrazolopyrimidine derivatives, likely improving target engagement in enzyme inhibition .

Piperazine Linker Design :

  • The carbonyl bridge in the target compound may reduce off-target interactions compared to direct piperazine-linked analogs, as seen in derivatives .

Substituent-Driven Lipophilicity :

  • The p-tolyl group increases logP relative to amine-substituted analogs (e.g., Compound 2), suggesting better membrane permeability but lower aqueous solubility .

Isomerization Stability :

  • Unlike pyrazolo-triazolo-pyrimidine isomers (), the target compound’s fixed triazolopyrimidine core avoids isomerization-related instability, a critical advantage for drug development .

Preparation Methods

Synthesis of 7-Chloro-3-Methyl-3H-Triazolo[4,5-d]Pyrimidine

The triazolopyrimidine core serves as the foundational heterocycle. As detailed in, 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine is synthesized via cyclization of 6-chloro-N-methyl-pyrimidine-4,5-diamine. The reaction proceeds under acidic conditions (e.g., HCl/EtOH), yielding the chlorinated triazolopyrimidine in ~85% purity after recrystallization. Key parameters include:

Step Conditions Yield Reference
Cyclization HCl/EtOH, reflux, 6 h 78%
Purification Recrystallization (MeOH/H₂O) 95%

This intermediate’s chloro group enables nucleophilic displacement, critical for subsequent piperazine coupling.

Preparation of 1-(p-Tolyl)Pyrrolidin-2-One

The pyrrolidin-2-one moiety is synthesized via a two-step process:

  • Boc Protection of Pyrrolidine : Reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine yields 1-Boc-pyrrolidine.
  • Friedel-Crafts Acylation : Treating 1-Boc-pyrrolidine with p-tolylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) forms 1-(p-tolyl)pyrrolidin-2-one after Boc deprotection (TFA/CH₂Cl₂).
Step Conditions Yield Reference
Boc Protection Boc₂O, Et₃N, CH₂Cl₂, 0°C 92%
Friedel-Crafts AlCl₃, p-tolylacetyl chloride 65%
Deprotection TFA/CH₂Cl₂, rt, 2 h 90%

Piperazine Functionalization and Coupling

The piperazine linker is introduced via nucleophilic aromatic substitution (SNAr). 7-Chloro-3-methyl-triazolo[4,5-d]pyrimidine reacts with piperazine in refluxing isopropanol, yielding 7-(piperazin-1-yl)-3-methyl-triazolo[4,5-d]pyrimidine.

Step Conditions Yield Reference
SNAr Reaction Piperazine, i-PrOH, 80°C, 12 h 82%

Carbonyl Bridge Formation

The final step involves coupling the piperazine-triazolopyrimidine derivative with 1-(p-tolyl)pyrrolidin-2-one via a carbodiimide-mediated amide bond formation. EDCl and HOBt in DMF facilitate the reaction, achieving 76% yield after column chromatography.

Step Conditions Yield Reference
Amide Coupling EDCl, HOBt, DMF, rt, 24 h 76%

Optimization and Challenges

  • Triazolopyrimidine Stability : The chlorinated intermediate is moisture-sensitive; reactions require anhydrous conditions.
  • Piperazine Solubility : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Stereochemical Control : The pyrrolidin-2-one ring’s stereochemistry is preserved via low-temperature deprotection.

Characterization and Validation

  • NMR Spectroscopy : Key signals include the triazole proton (δ 8.9 ppm, singlet) and p-tolyl methyl (δ 2.3 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 463.2 [M+H]⁺.

Alternative Synthetic Routes

  • One-Pot Strategies : Cross-dehydrogenative coupling (CDC) using Cu(I) catalysts reduces step count but lowers yield (58%).
  • Enzymatic Methods : Lipase-mediated acylations show promise for greener synthesis but remain exploratory.

Industrial Scalability Considerations

  • Cost Analysis : Piperazine and EDCl account for 62% of material costs, necessitating bulk procurement.
  • Waste Management : DMF recovery systems mitigate environmental impact.

Q & A

(Basic) What are the recommended methodologies for synthesizing 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step routes, starting with the formation of the triazolo[4,5-d]pyrimidine core followed by piperazine coupling and pyrrolidin-2-one functionalization. Key steps include:

  • Core formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions to generate the triazolopyrimidine moiety .
  • Piperazine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the triazolopyrimidine and piperazine .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling reactions .
  • Yield optimization : Monitor pH (6.5–7.5) and temperature (60–80°C) to minimize side products; use HPLC to track intermediate purity .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ orthogonal analytical techniques:

  • Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is recommended for biological assays .
  • Structural confirmation :
    • NMR : 1H/13C NMR to verify proton environments and carbonyl/piperazine connectivity .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ mode) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline forms are obtainable .

(Basic) What in vitro assays are suitable for initial bioactivity screening of this compound?

Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Kinase or phosphodiesterase assays using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated biological fluids .

(Advanced) How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Address discrepancies through:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Structural analysis : Compare crystal structures or docking models (e.g., AutoDock Vina) to identify binding pose variations .
  • Batch variability : Re-synthesize the compound under standardized conditions and retest .
  • Biological models : Use isogenic cell lines or primary cells to rule out model-specific artifacts .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying key regions:

  • Triazolopyrimidine core : Introduce substituents (e.g., halogens, methyl groups) to assess steric/electronic effects on target engagement .
  • Piperazine linker : Replace with morpholine or thiomorpholine to evaluate flexibility and hydrogen-bonding capacity .
  • Pyrrolidin-2-one moiety : Test substituents on the p-tolyl group (e.g., electron-withdrawing/-donating groups) .
    Example SAR Table (adapted from ):
Analog StructureModification SiteBioactivity Trend
3-Methyl triazolopyrimidineCore↑ Kinase inhibition
4-Methoxy-p-tolylPyrrolidinone↓ Cytotoxicity, ↑ solubility
Piperazine → MorpholineLinkerAltered receptor selectivity

(Advanced) What methodologies are recommended for elucidating the mechanism of action (MoA)?

Answer:
Combine biochemical and omics approaches:

  • Target deconvolution : Chemoproteomics (e.g., affinity pull-down with SILAC labeling) .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
  • In silico docking : Use Schrödinger Suite or MOE to predict binding pockets and validate with mutagenesis .
  • Animal models : CRISPR-edited xenografts to confirm target relevance in vivo .

(Advanced) How can reaction yields be improved in the final synthetic steps?

Answer:
Optimize critical parameters:

  • Coupling efficiency : Use HATU instead of EDC/HOBt for sterically hindered amide bonds .
  • Temperature control : Microwave-assisted synthesis (100–120°C) to accelerate slow steps .
  • Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted piperazine .
  • Catalyst loading : Reduce Pd/C to 0.5 mol% with degassed solvents to prevent side reactions .

(Advanced) How to design in vivo pharmacokinetic (PK) studies for this compound?

Answer:
Follow a tiered approach:

  • ADME profiling :
    • Solubility : Simulated gastric/intestinal fluids .
    • Plasma stability : Incubate with mouse/human plasma; analyze via LC-MS/MS .
  • PK parameters : Single-dose IV/PO administration in rodents; measure Cmax, T1/2, and AUC .
  • Tissue distribution : Whole-body autoradiography or QWBA (quantitative whole-body autoradiography) .
  • Metabolite ID : Use high-resolution LC-MS/MS with MetaboLynx™ software .

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